molecular formula C10H12N2O B561162 5-Isopropyl-1,3-dihydro-benzimidazol-2-one CAS No. 103151-03-7

5-Isopropyl-1,3-dihydro-benzimidazol-2-one

Cat. No. B561162
CAS RN: 103151-03-7
M. Wt: 176.219
InChI Key: UHXGGAWQQVOJJL-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C10H12N2O . It is a derivative of benzimidazol-2-one .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as 5-Isopropyl-1,3-dihydro-benzimidazol-2-one, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-1,3-dihydro-benzimidazol-2-one consists of a benzimidazole ring substituted with an isopropyl group . The molecular weight of this compound is 176.22 .


Chemical Reactions Analysis

Imidazole compounds, including 5-Isopropyl-1,3-dihydro-benzimidazol-2-one, are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for 5-Isopropyl-1,3-dihydro-benzimidazol-2-one is not mentioned in the search results, imidazole derivatives are known to exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

5-propan-2-yl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-3-4-8-9(5-7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXGGAWQQVOJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717020
Record name 5-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-1,3-dihydro-benzimidazol-2-one

CAS RN

103151-03-7
Record name 1,3-Dihydro-5-(1-methylethyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103151-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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